6-Amino-3-chloro-2-methylbenzoic acid
Overview
Description
6-Amino-3-chloro-2-methylbenzoic acid: is an organic compound with the molecular formula C8H8ClNO2 . It is a derivative of benzoic acid, characterized by the presence of an amino group at the 6th position, a chlorine atom at the 3rd position, and a methyl group at the 2nd position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-chloro-2-methylbenzoic acid typically involves the chlorination of 2-Amino-3-methylbenzoic acid. The process can be carried out using N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction is usually performed under heated conditions to ensure good regioselectivity, likely due to the strong electron-donating effect of the amino group, which directs the chlorination to the para position relative to the amino group .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-chloro-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted through reactions like Suzuki coupling, introducing aryl or alkyl groups.
Diazotization: The amino group can be converted into a diazonium salt, which can further undergo substitution to introduce different functional groups.
Esterification and Amidation: The carboxylic acid group can be esterified or converted into amides.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts, bases like potassium carbonate, and aryl boronic acids.
Diazotization: Sodium nitrite and hydrochloric acid.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products:
Substituted Benzoic Acids: Products with various aryl or alkyl groups.
Diazonium Derivatives: Intermediates for further functionalization.
Esters and Amides: Derivatives with ester or amide functional groups.
Scientific Research Applications
Chemistry: 6-Amino-3-chloro-2-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of substituted benzoic acids and other aromatic compounds.
Biology and Medicine: In pharmaceutical research, this compound is utilized in the synthesis of potential drug candidates. Its derivatives may exhibit biological activities, making it valuable in medicinal chemistry for the development of new therapeutic agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and pigments. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Amino-3-chloro-2-methylbenzoic acid depends on its specific application and the nature of its derivatives. In general, the presence of the amino, chloro, and methyl groups can influence the compound’s reactivity and interaction with biological targets. For instance, in medicinal chemistry, the compound or its derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
- 2-Amino-3-methylbenzoic acid
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Amino-6-methylbenzoic acid
- 4-Amino-2-methylbenzoic acid
Comparison: 6-Amino-3-chloro-2-methylbenzoic acid is unique due to the specific positions of its functional groups, which confer distinct reactivity and properties. For example, the presence of the chlorine atom at the 3rd position and the amino group at the 6th position can influence the compound’s electronic distribution and steric effects, making it different from other similar compounds like 2-Amino-3-methylbenzoic acid or 2-Amino-6-methylbenzoic acid .
Properties
IUPAC Name |
6-amino-3-chloro-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRLTKKKDVSFOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741564 | |
Record name | 6-Amino-3-chloro-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63329-55-5 | |
Record name | 6-Amino-3-chloro-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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